6-(Dodecyloxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dodecyloxy)nicotinic acid is an organic compound with the molecular formula C18H29NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a dodecyloxy group. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 6-(Dodecyloxy)nicotinic acid, similar to other nicotinic acid derivatives, is likely the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal activities and are involved in various physiological processes .
Mode of Action
This compound interacts with its targets, the nAChRs, leading to changes in neuronal activities . .
Biochemical Pathways
Nicotinic acid, from which this compound is derived, is a primary metabolite in the biosynthesis pathway that supplies nicotinamide adenine dinucleotide (NAD) . NAD is an essential cofactor for many oxidation–reduction reactions. The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .
Pharmacokinetics
Studies on related compounds like nicotine suggest that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure
Result of Action
Given its structural similarity to nicotinic acid, it might share some of the effects of nicotinic acid and its derivatives, such as influencing the release of neurotransmitters in the brain .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology . .
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, the parent compound, plays a crucial role in metabolism, being an electron donor or acceptor in redox reactions catalyzed by various enzymes .
Cellular Effects
Nicotinic acid and its derivatives are known to have broad effects on cellular processes, including lipid metabolism . They can modify high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
Nicotinic acid and its derivatives are known to exert their effects through the modulation of nicotinic acetylcholine receptors .
Metabolic Pathways
6-(Dodecyloxy)nicotinic acid is likely involved in the metabolic pathways of nicotinic acid, which is a precursor to NAD+ and NADP+, important coenzymes in catabolic and anabolic redox reactions .
Subcellular Localization
It is known that the salvage pathways for NAD+ synthesis, which involve nicotinic acid, take place in both the nucleus and the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dodecyloxy)nicotinic acid typically involves the alkylation of nicotinic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Nicotinic acid+Dodecyl bromide→6-(Dodecyloxy)nicotinic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-(Dodecyloxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-(Dodecyloxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties, such as surfactants and emulsifiers
Comparison with Similar Compounds
- 6-(Octyloxy)nicotinic acid
- 6-(Decyloxy)nicotinic acid
- 6-(Hexadecyloxy)nicotinic acid
Comparison: 6-(Dodecyloxy)nicotinic acid stands out due to its unique balance of hydrophilic and lipophilic properties, making it more versatile in various applications compared to its shorter or longer alkyl chain counterparts. The dodecyloxy group provides an optimal balance that enhances its solubility and reactivity, making it a preferred choice for specific research and industrial applications .
Biological Activity
6-(Dodecyloxy)nicotinic acid is a derivative of nicotinic acid that has garnered attention in recent years due to its potential biological activities. This compound, characterized by a dodecyloxy group attached to the nicotinic acid structure, exhibits a range of pharmacological effects that can be attributed to its unique chemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H33N1O2 with a molecular weight of 299.47 g/mol. The presence of the long aliphatic chain (dodecyloxy) enhances its lipophilicity, which may influence its biological interactions and absorption characteristics.
This compound is believed to exert its biological effects through several mechanisms:
- Nicotinic Receptor Modulation : Similar to other nicotinic acid derivatives, it may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially affecting cognitive functions.
- Lipid Metabolism Regulation : It has been shown to modulate lipid profiles by increasing high-density lipoprotein (HDL) levels and decreasing triglycerides (TG), akin to the effects observed with traditional nicotinic acid .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Lipid Profile Modulation
Research indicates that this compound can significantly influence lipid metabolism. In clinical studies involving nicotinic acid derivatives, it was found that:
- Increase in HDL : The compound promotes an increase in HDL cholesterol levels, which is beneficial for cardiovascular health.
- Decrease in TG Levels : Similar to nicotinic acid, it reduces plasma levels of triglycerides .
Antioxidant Properties
Studies have also suggested that this compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is crucial in preventing damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders.
Antimicrobial Activity
Emerging data indicate that this compound may possess antimicrobial properties. Research has shown that certain nicotinic acid derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Clinical Trials on Lipid Profiles : In a study examining the effects of nicotinic acid on dyslipidemia, patients treated with nicotinic acid derivatives showed significant improvements in lipid profiles over an eight-week period. The HDL levels increased by approximately 63%, while TG levels decreased by about 26% .
- In Vitro Studies on Antioxidant Activity : Laboratory studies demonstrated that this compound could scavenge free radicals effectively, indicating its potential use as an antioxidant agent in dietary supplements or pharmaceuticals.
- Antimicrobial Testing : In vitro evaluations revealed that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a novel antimicrobial agent.
Data Summary Table
Properties
IUPAC Name |
6-dodecoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-13-12-16(15-19-17)18(20)21/h12-13,15H,2-11,14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCVYNSWJRJCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=NC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.